molecular formula C8H13NO2S B13178155 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione

4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione

Cat. No.: B13178155
M. Wt: 187.26 g/mol
InChI Key: XOEUGSGDEBNUAB-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiane ring with a prop-2-yn-1-ylamino substituent, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of prop-2-yn-1-amine with a thiane derivative under specific conditions. One common method involves the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and reliability . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher throughput. The use of automated systems also minimizes human error and enhances safety during the production process .

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione involves its ability to form covalent bonds with target molecules. This is facilitated by the presence of the prop-2-yn-1-ylamino group, which can undergo nucleophilic addition and substitution reactions. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione apart is its thiane ring structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

1,1-dioxo-N-prop-2-ynylthian-4-amine

InChI

InChI=1S/C8H13NO2S/c1-2-5-9-8-3-6-12(10,11)7-4-8/h1,8-9H,3-7H2

InChI Key

XOEUGSGDEBNUAB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCS(=O)(=O)CC1

Origin of Product

United States

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